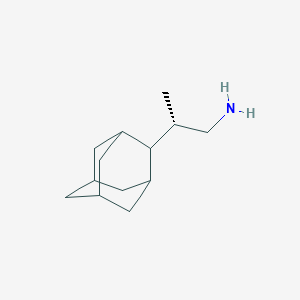

(2S)-2-(2-Adamantyl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(2-adamantyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXCPIUCNRCAA-GLFGPFBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Adamantyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with an adamantane derivative, such as 1-bromoadamantane.

Formation of Intermediate: The adamantane derivative undergoes a nucleophilic substitution reaction with a suitable amine, such as (S)-2-aminopropane, under basic conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(2-Adamantyl)propan-1-amine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2-Adamantyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various adamantyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(2-Adamantyl)propan-1-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-amine involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may influence various biochemical pathways, such as neurotransmitter release or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

(S)-N,N-Dibenzyl-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylbutan-1-amine

This compound, mentioned in , replaces the adamantyl group with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl substituent. Key differences include:

- Substituent Effects: The TBS group introduces steric bulk but lacks the adamantyl’s rigid bicyclic structure. This may reduce melting points and alter solubility in nonpolar solvents compared to the adamantyl analog.

- Synthetic Flexibility : The TBS group is commonly used as a protecting group, enabling further functionalization, whereas the adamantyl group is typically retained in final structures for its metabolic stability .

Tertiary vs. Primary Amines

The tertiary amine analog in (N,N-dibenzyl substitution) exhibits distinct properties compared to the primary amine (2S)-2-(2-Adamantyl)propan-1-amine:

- Solubility : The dibenzyl groups enhance lipophilicity, likely reducing water solubility relative to the primary amine.

- Reactivity : Primary amines are more nucleophilic, enabling broader applications in catalysis or bioconjugation.

Comparison with Linear Primary Amines

highlights thermophysical properties of linear primary amines (e.g., propan-1-amine and butan-1-amine), providing a basis for contrasting with the adamantyl-substituted compound:

- Viscosity Behavior: For 1-alkanol + amine systems, viscosity deviations ($ηΔ$) are lower in solutions with larger solvation effects. The adamantyl group’s rigidity and bulk likely hinder solvation, leading to reduced $ηΔ$ compared to linear amines like propan-1-amine ($ηΔ = -0.305$ mPa·s) and butan-1-amine ($ηΔ = -0.253$ mPa·s) .

- Steric and Electronic Effects : The adamantyl group’s size may sterically shield the amine, reducing hydrogen-bonding capacity and altering boiling points or solubility relative to linear analogs.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Steric Influence : The adamantyl group’s rigidity and bulk dominate physicochemical behavior, as seen in the high melting point (116–117°C) of the tertiary amine analog . This contrasts sharply with linear amines, which exhibit lower melting points and greater solvation effects .

- Synthetic Utility : Enantioselective methods (e.g., CuH catalysis) enable efficient access to chiral adamantyl-substituted amines, though primary amine derivatives remain underexplored in the provided evidence .

- Applications : Adamantyl groups are valued in medicinal chemistry for enhancing metabolic stability and binding affinity. However, the primary amine’s reactivity could expand its utility in drug development or materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-(2-Adamantyl)propan-1-amine, and what key steps ensure stereochemical purity?

- Methodological Answer : The synthesis typically begins with adamantane bromination to form 1-bromoadamantane, followed by Grignard reagent preparation (Mg in anhydrous ether). Subsequent coupling with an α-bromo alcohol precursor and stereoselective reduction (e.g., using LiAlH4 or catalytic hydrogenation with chiral catalysts) yields the S-enantiomer. To ensure stereochemical purity, asymmetric synthesis techniques like chiral auxiliaries or enantioselective hydrogenation are critical. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .

Q. How can researchers characterize the structural and chiral properties of (2S)-2-(2-Adamantyl)propan-1-amine using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR identify adamantyl protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm). NOESY confirms spatial arrangement of the adamantyl group relative to the chiral center.

- Chiral Analysis : Chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) resolves enantiomers. Comparison with racemic mixtures or optical rotation measurements (via polarimetry) quantifies enantiomeric purity .

Q. What are the primary challenges in purifying (2S)-2-(2-Adamantyl)propan-1-amine, and which techniques are most effective?

- Methodological Answer : The compound’s hydrophobicity and rigid adamantyl group complicate crystallization. Techniques include:

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

- Recrystallization : Use of ethanol/water mixtures to exploit temperature-dependent solubility.

- Distillation : Short-path distillation under reduced pressure to avoid thermal decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess (ee) of (2S)-2-(2-Adamantyl)propan-1-amine during asymmetric synthesis?

- Methodological Answer :

- Catalytic Hydrogenation : Chiral ligands (e.g., BINAP) paired with transition metals (Ru or Rh) enhance ee. Temperature (20–50°C) and pressure (1–10 bar H) modulate reaction efficiency.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.

- Example Data :

| Method | Catalyst/Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Ru-BINAP | 95 | 80 |

| Enzymatic Resolution | Lipase PS | 90 | 65 |

- Validation via chiral HPLC is essential .

Q. What strategies resolve discrepancies in reported biological activities of adamantyl-containing amines across studies?

- Methodological Answer : Contradictions often arise from:

- Stereochemical Impurities : Validate ee >98% using chiral HPLC .

- Purity Issues : LC-MS or GC-MS identifies trace solvents/byproducts.

- Biological Assay Variability : Standardize assays (e.g., enzyme inhibition IC) across labs. For example, studies on nitric oxide synthase interactions require consistent isoform selection (e.g., nNOS vs. eNOS) and inhibitor concentrations .

Q. What computational methods predict the interaction of (2S)-2-(2-Adamantyl)propan-1-amine with biological targets, and how are they validated?

- Methodological Answer :

- Molecular Docking : Software (AutoDock Vina, Schrödinger) models binding to targets (e.g., NMDA receptors). The adamantyl group’s rigidity is optimized for hydrophobic pockets.

- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100+ ns trajectories.

- Validation : Compare computational binding affinities with experimental SPR or ITC data. For instance, a predicted ΔG of -8.5 kcal/mol should align with a K of ~1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.